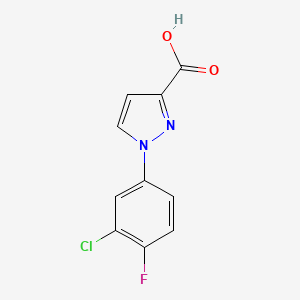
1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group. Phenylpyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
準備方法
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and ethyl acetoacetate.
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This is achieved by reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of Carboxylic Acid Group: The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group, yielding this compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反応の分析
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. Conversely, the compound can be oxidized to form derivatives with higher oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This involves the use of palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid can be compared with other phenylpyrazole derivatives, such as:
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride: This compound also contains the 3-chloro-4-fluorophenyl group but differs in its functional groups and overall structure.
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: This compound features a piperazine ring instead of a pyrazole ring, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H6ClFN2O2 |
|---|---|
分子量 |
240.62 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-5-6(1-2-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |
InChIキー |
ZBIVOMHATRGCNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


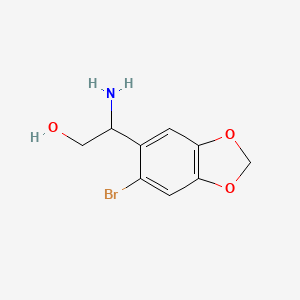
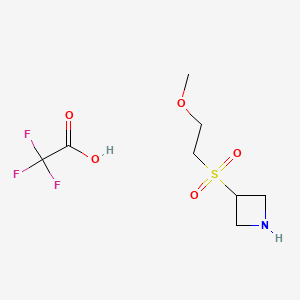

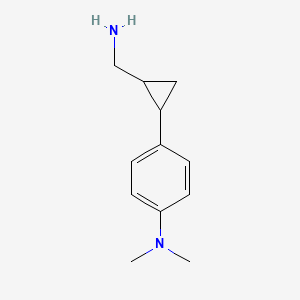
![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
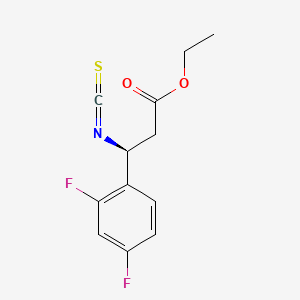
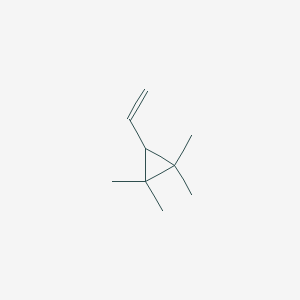
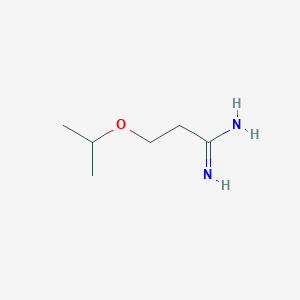

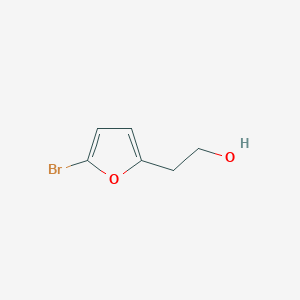
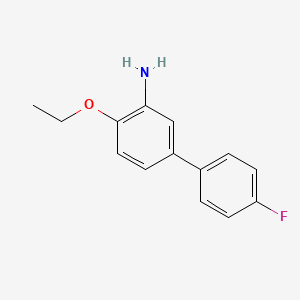
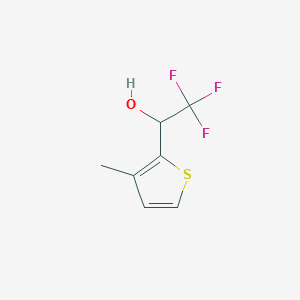
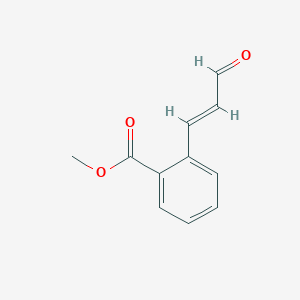
![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
